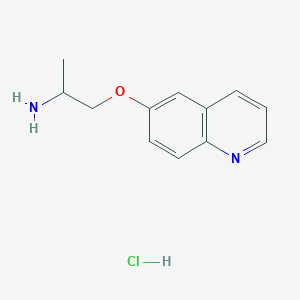
1-(Quinolin-6-yloxy)propan-2-amine hydrochloride
Descripción general
Descripción
“1-(Quinolin-6-yloxy)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It is used for research purposes .
Synthesis Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones, which are important starting materials for drugs, can be achieved by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Quinolin-6-yloxy)propan-2-amine hydrochloride” are not fully detailed in the search results. It is known that the compound has a molecular weight of 238.71 .Aplicaciones Científicas De Investigación
Immunotherapy Applications
Imiquimod, a compound related to "1-(Quinolin-6-yloxy)propan-2-amine hydrochloride", acts as an immune response modifier. It has been utilized in treating various cutaneous diseases, demonstrating immunoregulatory, antiviral, antiproliferative, and antitumor activities. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod stimulates cytokine secretion in vivo, offering a rationale for its use as a topical agent for skin disorders (Syed, 2001).
Corrosion Inhibition
Quinoline derivatives, including structures related to "1-(Quinolin-6-yloxy)propan-2-amine hydrochloride", are known for their anticorrosive properties. These derivatives form stable chelating complexes with metallic surfaces, effectively protecting against corrosion. This review highlights their effectiveness and the potential for green chemistry approaches in designing quinoline scaffolds for anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Biologically Active Compounds
Quinoline and quinazoline alkaloids, classes of N-based heterocyclic compounds, have drawn significant interest for their diverse biological activities. Over centuries, these compounds have been isolated from natural sources, showing antitumor, antimalarial, antibacterial, antifungal, and other bioactivities. This extensive review discusses the potential of these compounds in drug discovery and their significant bioactivities, providing insights into new drug development from naturally occurring alkaloids (Shang et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-quinolin-6-yloxypropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9(13)8-15-11-4-5-12-10(7-11)3-2-6-14-12;/h2-7,9H,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJINDGOMUMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC2=C(C=C1)N=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-6-yloxy)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



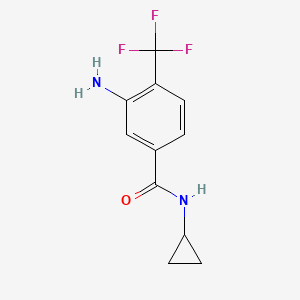
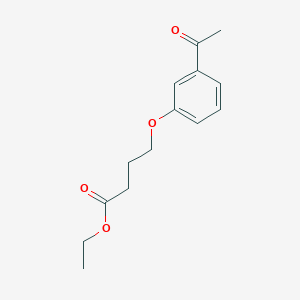
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)
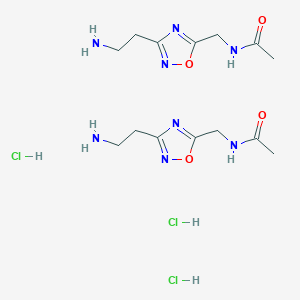
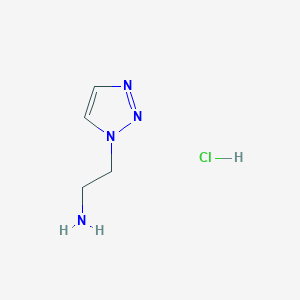
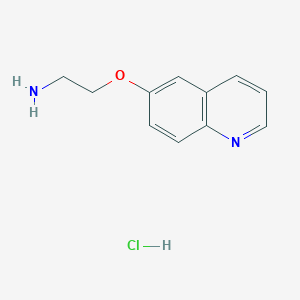
![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)
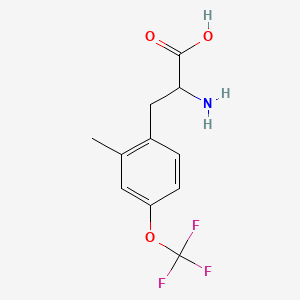
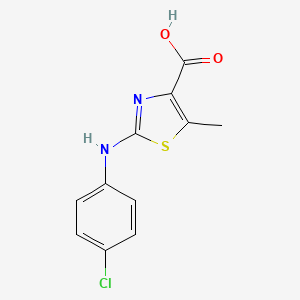
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)
![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)